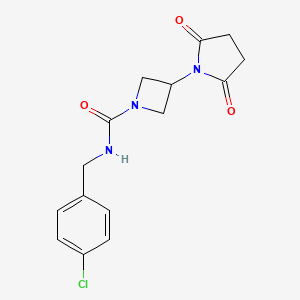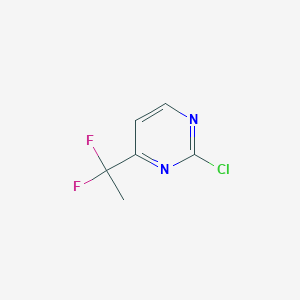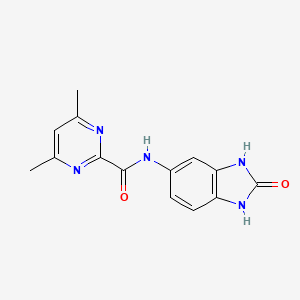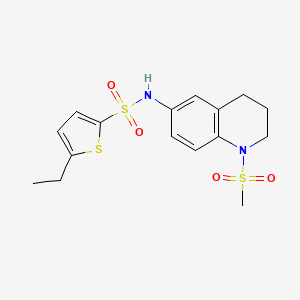
N-(4-chlorobenzyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, also known as Cbz-β-lactam, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields.
Scientific Research Applications
CNS Active Agents and Antidepressant Applications
Research indicates that azetidinone derivatives, including compounds similar to N-(4-chlorobenzyl)-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide, show promise as CNS active agents due to their antidepressant and nootropic activities. A study on the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone highlighted the potential of these compounds in therapeutic applications targeting the central nervous system. Specifically, certain synthesized Schiff’s bases and azetidinone analogues exhibited significant antidepressant and nootropic activities in a dose-dependent manner, confirming the 2-azetidinone skeleton's potential as a CNS active agent (Asha B. Thomas et al., 2016).
Antimicrobial and Antitubercular Activities
Azetidinone derivatives have also been investigated for their antimicrobial and antitubercular activities. For instance, novel pyrimidine-azetidinone analogues were synthesized and examined for their in vitro antimicrobial activity against various bacterial and fungal strains, as well as their antitubercular activity against Mycobacterium tuberculosis. These studies suggest that azetidinone-based compounds can serve as a foundation for developing new antibacterial and antitubercular agents (M. Chandrashekaraiah et al., 2014).
Anti-inflammatory Activity
Research into the synthesis of azetidinone derivatives of 2-amino-5-nitrothiazole revealed their medicinal importance, including anti-inflammatory activity. The synthesized compounds were screened for their antibacterial, antifungal, antitubercular, and in vivo anti-inflammatory activities, demonstrating that some compounds in this series exhibited good activities, pointing to the therapeutic potential of azetidinone derivatives in treating inflammation (Pushkal Samadhiya et al., 2013).
Synthesis and Applications in Organic Chemistry
The development of efficient synthesis methods for azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds showcases the versatility of these compounds in organic synthesis. These methods provide a convenient approach to synthesizing structurally diverse compounds, highlighting the broad utility of azetidinone derivatives in medicinal chemistry and drug development (G. He et al., 2012).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c16-11-3-1-10(2-4-11)7-17-15(22)18-8-12(9-18)19-13(20)5-6-14(19)21/h1-4,12H,5-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGGGEKXGUACOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-nitrophenyl)amino]acetate](/img/structure/B2888774.png)

![3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2888777.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2888778.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2888783.png)

![5-(3,4-dichlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888786.png)
![Benzo[d]thiazol-2-ylmethyl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2888787.png)
![Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2888788.png)
![4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2888790.png)


![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2888795.png)